molecular formula C10H8ClNO3 B14444422 5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione CAS No. 78139-78-3

5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14444422
CAS No.: 78139-78-3
M. Wt: 225.63 g/mol
InChI Key: WGFBIMKHOTXNPG-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This specific compound is characterized by the presence of a chloro group at the 5-position and a hydroxyethyl group at the 2-position of the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroisatin with ethylene glycol under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired isoindole derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the displacement of the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a carboxylic acid derivative, while reduction of the chloro group yields the corresponding hydrogen-substituted isoindole.

Scientific Research Applications

5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activity, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione: Characterized by a chloro group at the 5-position and a hydroxyethyl group at the 2-position.

    5-Bromo-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione: Similar structure with a bromo group instead of a chloro group.

    5-Chloro-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione: Similar structure with a methoxyethyl group instead of a hydroxyethyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chloro and a hydroxyethyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

78139-78-3

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

5-chloro-2-(2-hydroxyethyl)isoindole-1,3-dione

InChI

InChI=1S/C10H8ClNO3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4H2

InChI Key

WGFBIMKHOTXNPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(C2=O)CCO

Origin of Product

United States

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